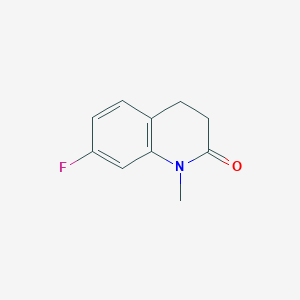

7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-1-methyl-3,4-dihydroquinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO/c1-12-9-6-8(11)4-2-7(9)3-5-10(12)13/h2,4,6H,3,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHZRLOXSTPINQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=C(C=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166883-03-0 | |

| Record name | 7-fluoro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthetic Analysis of 7 Fluoro 1 Methyl 1,2,3,4 Tetrahydroquinolin 2 One

Disconnections Targeting the Tetrahydroquinolin-2-one Core

The central challenge in the synthesis of 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one lies in the construction of the bicyclic tetrahydroquinolin-2-one core. Retrosynthetic analysis suggests several viable disconnection strategies, primarily focusing on the formation of the amide bond and the cyclization to form the dihydropyridinone ring.

A primary and widely employed disconnection involves breaking the amide bond (C(O)-N), leading to a substituted acrylic acid derivative and an appropriately functionalized aniline (B41778). However, a more convergent and common approach is the intramolecular cyclization of an N-aryl-3-halopropanamide or a related precursor. This strategy simplifies the starting materials to a substituted aniline and a suitable three-carbon electrophile.

One of the most logical disconnections of the tetrahydroquinolin-2-one ring is via an intramolecular Friedel-Crafts-type reaction. This approach involves disconnecting the C4-C4a bond, leading to an N-aryl-3-chloropropionamide precursor. This precursor, in turn, can be synthesized from a corresponding aniline and 3-chloropropionyl chloride. This strategy is advantageous as it utilizes readily available starting materials.

Another key disconnection strategy involves a domino reaction sequence. For instance, a one-pot reaction between an aniline derivative and an α,β-unsaturated ester can lead to the formation of the tetrahydroquinolin-2-one core through a sequence of Michael addition followed by intramolecular cyclization.

A summary of potential disconnections for the tetrahydroquinolin-2-one core is presented in the table below.

| Disconnection Strategy | Precursor(s) | Key Reaction |

| Intramolecular Friedel-Crafts Alkylation | N-(3-Fluorophenyl)acrylamide | Acid-catalyzed cyclization |

| Intramolecular Friedel-Crafts Acylation | 3-(3-Fluoroanilino)propanoic acid | Polyphosphoric acid (PPA) or Eaton's reagent |

| Domino Reaction | 3-Fluoroaniline (B1664137) and an acrylate (B77674) derivative | Michael addition followed by cyclization |

These disconnection approaches provide a flexible framework for the synthesis of the core structure, allowing for the adaptation of the strategy based on the availability of starting materials and desired substitution patterns.

Retrosynthetic Approaches for Regioselective Fluorine Installation at Position 7

The regioselective introduction of a fluorine atom at the 7-position of the tetrahydroquinoline ring is a critical aspect of the synthesis. The retrosynthetic analysis must consider whether the fluorine is introduced before or after the formation of the heterocyclic core.

A common and effective strategy is to start with a pre-fluorinated aniline derivative. In this approach, the fluorine atom is already in the desired position on the aromatic ring of the precursor. For the synthesis of the target molecule, this would involve using 3-fluoroaniline as a key starting material. The amino group in aniline is an ortho-, para-directing group in electrophilic aromatic substitution. byjus.com However, under strongly acidic conditions, the anilinium ion is formed, which is meta-directing. daneshyari.com This allows for the fluorination of aniline at the meta-position, which corresponds to the 7-position in the final product.

Electrophilic fluorination agents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are commonly used for such transformations. researchgate.net The reaction of aniline with an electrophilic fluorine source in a strong acid can provide the desired 3-fluoroaniline.

An alternative, though often less direct, approach is the fluorination of a pre-formed tetrahydroquinolin-2-one. This would involve a late-stage C-H fluorination. While challenging due to the need for high regioselectivity, methods for direct C-H fluorination are an active area of research.

The following table summarizes the main strategies for regioselective fluorine installation.

| Fluorination Strategy | Starting Material | Reagent(s) |

| Early-stage (pre-fluorination) | Aniline | Electrophilic fluorine source (e.g., F2) in strong acid (e.g., triflic acid) daneshyari.com |

| Early-stage (pre-fluorination) | 3-Bromoaniline | Halogen exchange (Halex) reaction |

| Late-stage C-H fluorination | 1-Methyl-1,2,3,4-tetrahydroquinolin-2-one | Electrophilic fluorinating agent |

Given the reliability and predictability of electrophilic substitution on aniline derivatives, the early-stage fluorination approach using 3-fluoroaniline as a key intermediate is generally the more robust and preferred strategy.

Strategies for N-Methylation at Position 1 of the Tetrahydroquinoline Ring

The final step in the retrosynthetic analysis is the introduction of the methyl group at the nitrogen atom (N-1) of the tetrahydroquinoline ring. Since the target molecule contains a lactam (a cyclic amide), the N-methylation occurs on an amide nitrogen rather than an amine nitrogen.

The most straightforward approach for this transformation is the deprotonation of the N-H bond of the 7-fluoro-1,2,3,4-tetrahydroquinolin-2-one precursor with a suitable base, followed by quenching with an electrophilic methyl source, such as methyl iodide or dimethyl sulfate (B86663).

Commonly used bases for the deprotonation of amides and lactams include sodium hydride (NaH), potassium carbonate (K2CO3), or lithium diisopropylamide (LDA). The choice of base and solvent can influence the efficiency of the reaction. For instance, using a strong, non-nucleophilic base like NaH in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) is a standard protocol for the N-alkylation of lactams. cdnsciencepub.com

Recent methodologies have also explored the use of quaternary ammonium (B1175870) salts, such as phenyl trimethylammonium iodide, as solid methylating agents, offering a safe and highly monoselective method for N-methylation of amides. nih.govacs.org

A summary of N-methylation strategies is provided in the table below.

| N-Methylation Reagent | Base | Solvent |

| Methyl iodide (CH3I) | Sodium hydride (NaH) | DMF or THF cdnsciencepub.com |

| Dimethyl sulfate ((CH3)2SO4) | Potassium carbonate (K2CO3) | Acetone or DMF beilstein-journals.org |

| Phenyl trimethylammonium iodide | Potassium tert-butoxide | Dichloromethane nih.govacs.org |

The selection of the N-methylation strategy will depend on factors such as the scale of the reaction, the desired purity of the final product, and the compatibility with other functional groups present in the molecule. In the context of the target molecule, a standard Williamson ether synthesis-type reaction using methyl iodide and a suitable base on the 7-fluoro-1,2,3,4-tetrahydroquinolin-2-one intermediate is a highly plausible and efficient final step.

Mechanistic Investigations of Reactions Leading to 7 Fluoro 1 Methyl 1,2,3,4 Tetrahydroquinolin 2 One

Elucidation of Detailed Reaction Pathways for Core Ring Formation

The formation of the tetrahydroquinolinone core is a critical step in the synthesis of 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one. A common and effective method is the intramolecular cyclization of N-aryl amino acid derivatives. This process is often catalyzed by strong acids, which facilitate the ring-closing reaction.

One established pathway involves an intramolecular Friedel-Crafts-type reaction. In this mechanism, a precursor such as an N-(fluorophenyl)-N-methyl-β-alanine derivative is treated with an acid catalyst. The acid activates the carboxylic acid group, making it a potent electrophile. The electron-rich aromatic ring then attacks this activated group, leading to the formation of the new heterocyclic ring. Subsequent dehydration results in the stable tetrahydroquinolinone structure. The reaction generally proceeds as follows:

Activation of the Carboxylic Acid: The carboxylic acid group of the precursor is protonated by the acid catalyst, forming a highly reactive acylium ion intermediate.

Intramolecular Electrophilic Aromatic Substitution: The aromatic ring, activated by the nitrogen atom, performs a nucleophilic attack on the acylium ion. This step forms the new six-membered ring.

Rearomatization: A proton is lost from the site of cyclization to restore the aromaticity of the benzene (B151609) ring, yielding the final tetrahydroquinolinone product.

Alternative synthetic strategies, such as those involving palladium-catalyzed intramolecular C-H arylation, have also been developed for the synthesis of similar quinolinone structures. mdpi.com These modern methods can offer milder reaction conditions and broader substrate scope.

Mechanistic Aspects of Carbon-Fluorine Bond Formation in Aromatic Systems

The introduction of the fluorine atom onto the aromatic ring is a key transformation in the synthesis of the fluorinated precursor. This can be achieved through several methods, with electrophilic and nucleophilic fluorination being the most common. alfa-chemistry.com

Electrophilic Fluorination involves the use of a reagent that delivers an electrophilic fluorine species ("F+"). wikipedia.org Reagents such as Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) are widely used for this purpose. wikipedia.org The mechanism involves the attack of the electron-rich aromatic ring on the electrophilic fluorine source. wikipedia.org This is followed by the loss of a proton to regenerate the aromatic system. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr) is an alternative strategy for C-F bond formation. This method involves the displacement of a suitable leaving group (such as a nitro or another halogen group) by a nucleophilic fluoride (B91410) source, like potassium fluoride (KF) or cesium fluoride (CsF). alfa-chemistry.comnih.gov For this reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. The reaction typically proceeds through a Meisenheimer complex intermediate. nih.gov

Influence of Electronic and Steric Factors of Substituents on Reaction Mechanisms

The electronic and steric properties of the substituents on the aromatic ring and the side chain significantly influence the course of the cyclization reaction.

Steric Effects: Steric hindrance can play a role in the transition state of the cyclization step. Bulky substituents on the aromatic ring or on the side chain can disfavor the planar conformation required for cyclization, potentially leading to lower reaction rates or requiring more forcing conditions. In the synthesis of this compound, the steric hindrance is generally minimal, allowing for efficient ring closure.

The balance of these electronic and steric factors is crucial for the successful synthesis of the target molecule. rsc.orgresearchgate.net

| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reaction Mechanism |

| Fluorine | 7 | Inductively withdrawing, weakly donating by resonance | Minimal | Modulates the nucleophilicity of the aromatic ring and directs the regioselectivity of the cyclization. |

| Methyl | 1 | Inductively donating | Low | Increases the electron-donating character of the nitrogen, activating the aromatic ring for cyclization. |

Spectroscopic and Crystallographic Characterization Methods for 7 Fluoro 1 Methyl 1,2,3,4 Tetrahydroquinolin 2 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms. For a derivative of 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one, the spectrum would exhibit characteristic signals for the aromatic protons, the methylene (B1212753) protons of the tetrahydroquinoline ring, and the N-methyl protons.

The aromatic protons would appear as multiplets in the downfield region (typically δ 6.5-8.0 ppm). The splitting patterns would be influenced by coupling to each other and, importantly, by through-space coupling to the fluorine atom at the C7 position, a phenomenon observed in other fused fluoroquinolones. The protons on the saturated part of the ring system (at C3 and C4) would appear as multiplets in the aliphatic region (typically δ 2.0-3.5 ppm). The N-methyl group would be expected to produce a singlet at approximately δ 3.0-3.5 ppm.

Table 1: Expected ¹H NMR Chemical Shift Ranges

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (C5-H, C6-H, C8-H) | 6.5 - 8.0 | Multiplets |

| Aliphatic (C3-H₂, C4-H₂) | 2.0 - 3.5 | Multiplets |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. A key feature in the ¹³C NMR spectrum of a 7-fluoro-substituted quinolinone derivative would be the large coupling constant between the C7 carbon and the attached fluorine atom (¹JCF). Additional smaller coupling constants (²JCF, ³JCF) to adjacent carbons (C6, C8, C5) would also be observable, aiding in the definitive assignment of aromatic signals.

The carbonyl carbon (C2) of the quinolin-2-one ring would appear significantly downfield, typically in the range of δ 160-170 ppm. The aromatic carbons would resonate between δ 110-150 ppm, with the carbon directly bonded to fluorine (C7) showing a characteristic large splitting. The aliphatic carbons (C3, C4) and the N-methyl carbon would appear in the upfield region of the spectrum.

Table 2: Expected ¹³C NMR Chemical Shift Ranges and C-F Coupling

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling |

|---|---|---|

| C2 (Carbonyl) | 160 - 170 | - |

| Aromatic Carbons | 110 - 150 | C7 shows large ¹JCF |

| C3, C4 (Aliphatic) | 20 - 40 | - |

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. The chemical shift of the fluorine nucleus is very sensitive to its electronic environment, providing valuable structural information. For an aromatic fluoride (B91410) like in this compound, the ¹⁹F chemical shift is expected to be in the typical range for aryl fluorides (around -100 to -140 ppm relative to CFCl₃). The signal would likely appear as a multiplet due to coupling with nearby protons on the aromatic ring (H6 and H8). Long-range couplings to other protons may also be observed, providing further structural confirmation.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement for the molecular ion [M]⁺, allowing for the unambiguous determination of the elemental composition.

The fragmentation pattern in electron ionization (EI) mass spectrometry offers clues to the molecule's structure. For a molecule like this compound, common fragmentation pathways would involve the loss of small molecules or radicals. Aromatic systems are generally stable, leading to a prominent molecular ion peak. Potential fragmentation could include the loss of a methyl radical (M-15), carbon monoxide (M-28) from the lactam ring, or cleavage of the saturated ring. The presence of fluorine can be indicated by fragments corresponding to the loss of F (M-19) or HF (M-20).

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and conformational details.

While a crystal structure for this compound is not available, analysis of the closely related compound 7-Hydroxy-1,2,3,4-tetrahydroquinolin-2-one provides insight into the expected conformation. The tetrahydroquinoline ring system is not planar. The heterocyclic ring typically adopts a conformation where the saturated carbon atoms are displaced from the plane of the aromatic ring. For instance, in the crystal structure of the 7-hydroxy analogue, the C3 and C4 atoms are significantly displaced from the mean plane of the fused ring system. A similar non-planar conformation would be expected for the 7-fluoro derivative.

X-ray analysis would precisely determine the geometric parameters. Key parameters include the C-F bond length, the C=O bond length of the lactam, and the bond angles within the fused ring system. These experimental values can be compared to theoretical values to understand the electronic effects of the substituents. The analysis would also reveal intermolecular interactions, such as hydrogen bonding or π–π stacking, which govern the crystal packing.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 7-Hydroxy-1,2,3,4-tetrahydroquinolin-2-one |

Investigation of Intermolecular Interactions via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in a crystalline environment, providing insights into the nature and prevalence of various close contacts between neighboring molecules. The analysis involves generating a three-dimensional surface around a molecule, colored according to the normalized contact distance (dnorm), which is based on the distances from the surface to the nearest atom interior (di) and exterior (de) to the surface, and the van der Waals radii of the respective atoms.

The dnorm surface displays a color spectrum where red regions indicate contacts shorter than the sum of van der Waals radii (indicative of strong interactions like hydrogen bonds), white regions represent contacts approximately equal to the van der Waals radii, and blue regions signify contacts longer than the van der Waals radii.

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. These plots represent the distribution of (di, de) pairs over the entire surface. The percentage contribution of different types of contacts can be calculated, offering a clear picture of the packing forces. For a molecule like this compound, the key interactions would involve H···H, C···H, O···H, and F···H contacts.

| Interaction Type | Contribution (%) | Description |

|---|---|---|

| H···H | ~50-60% | Represents the most significant contribution, typical for organic molecules due to the abundance of hydrogen atoms on the molecular surface. |

| C···H/H···C | ~15-20% | Indicates van der Waals interactions between carbon and hydrogen atoms, contributing to the overall packing efficiency. |

| O···H/H···O | ~10-15% | Highlights the presence of hydrogen bonding, in this case likely involving the carbonyl oxygen of the quinolinone ring. These appear as distinct sharp spikes in the fingerprint plot. |

| F···H/H···F | ~5-10% | Demonstrates the role of the fluorine substituent in forming weak C–H···F hydrogen bonds, which can significantly influence the crystal packing arrangement. |

| Other (N···H, C···C, etc.) | <5% | Minor contributions from other possible van der Waals and weak interactions. |

The presence of the fluorine atom is particularly noteworthy. While fluorine is a weak hydrogen bond acceptor, the cumulative effect of multiple C–H···F interactions can be a determining factor in the supramolecular assembly. The Hirshfeld surface analysis of such compounds would likely show distinct red spots corresponding to these F···H interactions, confirming their presence and importance in the crystal structure.

Advanced Spectroscopic Techniques for Further Elucidation (e.g., 2D NMR, vibrational spectroscopy)

Beyond standard 1D NMR and basic infrared spectroscopy, a suite of advanced spectroscopic techniques is essential for the unambiguous structural confirmation and detailed characterization of this compound and its derivatives.

Two-Dimensional (2D) NMR Spectroscopy provides through-bond and through-space correlations between nuclei, which is invaluable for assigning proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, typically those on adjacent carbon atoms. For this compound, COSY would be expected to show correlations between the protons on C3 and C4 of the tetrahydroquinoline ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached. It is a powerful tool for assigning carbon resonances based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for establishing the connectivity of the molecular skeleton. For instance, the methyl protons on the nitrogen would show a correlation to the C2 and potentially the C8a carbon atoms. The aromatic protons would show correlations to various quaternary and protonated carbons in the benzene (B151609) ring, confirming their positions relative to each other and the fused ring system.

An illustrative table of expected 2D NMR correlations for this compound is presented below. The chemical shifts are estimated based on known data for similar structures.

| Proton (δ, ppm) | Carbon (δ, ppm) | COSY Correlations | HSQC Correlation | HMBC Correlations |

|---|---|---|---|---|

| H-3 (e.g., ~2.6) | C-3 (e.g., ~30) | H-4 | C-3 | C-2, C-4, C-4a |

| H-4 (e.g., ~2.9) | C-4 (e.g., ~25) | H-3 | C-4 | C-3, C-4a, C-5, C-8 |

| H-5 (e.g., ~7.2) | C-5 (e.g., ~128) | H-6 | C-5 | C-4, C-6, C-7, C-8a |

| H-6 (e.g., ~6.9) | C-6 (e.g., ~115) | H-5, H-8 (4JH-F) | C-6 | C-5, C-7, C-8 |

| H-8 (e.g., ~6.8) | C-8 (e.g., ~113) | H-6 (4JH-F) | C-8 | C-4a, C-6, C-7 |

| N-CH3 (e.g., ~3.3) | N-CH3 (e.g., ~35) | - | N-CH3 | C-2, C-8a |

FTIR (Fourier Transform Infrared) Spectroscopy: FTIR is particularly sensitive to polar functional groups. For this compound, the most prominent absorption band would be the C=O stretching vibration of the amide group, typically observed in the range of 1650-1680 cm-1. Other key absorptions would include C-H stretching vibrations (aromatic and aliphatic), C=C stretching of the aromatic ring, and the C-N stretching vibration.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that is more sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations are often strong in the Raman spectrum. The C-F stretching vibration, which can be weak in the FTIR spectrum, may be more readily observed in the Raman spectrum.

A combination of FTIR and Raman spectroscopy provides a more complete vibrational profile of the molecule. The table below summarizes the expected characteristic vibrational frequencies for this compound.

| Vibrational Mode | Expected Frequency Range (cm-1) | Intensity (FTIR) | Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium | Strong |

| Aliphatic C-H Stretch | 3000-2850 | Medium | Medium |

| C=O Stretch (Amide I) | 1680-1650 | Strong | Medium |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong | Strong |

| C-N Stretch | 1350-1250 | Medium | Weak |

| C-F Stretch | 1250-1000 | Strong | Medium |

The precise assignment of all vibrational modes can be further supported by computational methods, such as Density Functional Theory (DFT) calculations, which can predict the vibrational frequencies and intensities with a good degree of accuracy.

An in-depth computational and theoretical examination of the chemical compound this compound provides critical insights into its molecular characteristics. These studies are fundamental in predicting its behavior and properties.

Chemical Transformations and Derivatization Strategies of the 7 Fluoro 1 Methyl 1,2,3,4 Tetrahydroquinolin 2 One Scaffold

Post-Synthetic Modifications at Various Positions of the Tetrahydroquinolin-2-one Core

Post-synthetic modification allows for the diversification of the 7-fluoro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one scaffold, enabling the introduction of a wide range of functionalities. While direct studies on this specific molecule are limited, the reactivity of the tetrahydroquinoline core suggests several potential sites for modification. Key positions for such modifications include the aromatic ring and the saturated heterocyclic ring.

The presence of the fluorine atom at the C7 position influences the electronic properties of the aromatic ring, potentially directing electrophilic or nucleophilic substitution reactions. The saturated ring offers opportunities for functionalization at the C3 and C4 positions, adjacent to the nitrogen and carbonyl group, respectively. The reactivity of these positions can be modulated by the choice of reagents and reaction conditions. For instance, the methylene (B1212753) group at C3, being alpha to the carbonyl, could be susceptible to deprotonation and subsequent alkylation or condensation reactions. Similarly, the benzylic C4 position is a potential site for radical or oxidative functionalization.

Introduction of Additional Functional Groups on the Aromatic or Saturated Rings

The introduction of further functional groups onto the this compound scaffold can significantly alter its physicochemical and biological properties. Strategies for such functionalization can be directed at either the aromatic or the saturated portion of the molecule.

Aromatic Ring Functionalization: The fluorine atom at the C7 position can be a handle for nucleophilic aromatic substitution (SNAr) reactions, particularly if the ring is further activated by electron-wthdrawing groups. nih.gov For instance, nitration of the aromatic ring, followed by reduction, could introduce an amino group, which can then be further derivatized. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, could also be employed to introduce new carbon-carbon or carbon-nitrogen bonds at positions amenable to halogenation or metallation.

Saturated Ring Functionalization: The saturated ring of the tetrahydroquinolin-2-one core is amenable to various transformations. The C3 position, being alpha to the carbonyl group, could undergo aldol-type condensations with aldehydes or ketones under basic conditions to introduce hydroxylated side chains. Furthermore, the C4 position can be functionalized through various C-H activation strategies.

A summary of potential functionalization reactions on analogous tetrahydroquinoline systems is presented in Table 1.

| Position | Reaction Type | Reagents and Conditions | Potential Functional Group Introduced |

|---|---|---|---|

| Aromatic Ring | Nitration | HNO3/H2SO4 | -NO2 |

| Aromatic Ring | Halogenation | NBS or NCS | -Br or -Cl |

| C3 | Aldol Condensation | Aldehyde/Ketone, Base | -CH(OH)-R |

| C4 | Oxidation | Oxidizing agents (e.g., CrO3) | =O (ketone) |

Exploration of N-Substituted Analogues Beyond Methylation

While the parent scaffold is N-methylated, exploration of other N-substituents is a crucial strategy for modulating the properties of the molecule. The synthesis of N-substituted analogues of 7-fluoro-1,2,3,4-tetrahydroquinolin-2-one can be envisioned through the alkylation or arylation of the corresponding N-H precursor.

Examples of N-substituents that could be explored are listed in Table 2.

| N-Substituent | Potential Synthetic Route | Rationale for Introduction |

|---|---|---|

| Ethyl | N-alkylation with ethyl iodide | Investigate effect of slightly larger alkyl group |

| Benzyl (B1604629) | N-benzylation with benzyl bromide | Introduce aromatic ring for potential π-stacking interactions |

| Phenyl | Buchwald-Hartwig amination with bromobenzene | Explore electronic and steric effects of an aryl substituent |

| (CH2)2OH | N-alkylation with 2-bromoethanol | Introduce a hydrophilic group to modulate solubility |

Systematic Study of Structure-Reactivity Relationships within Derivatized Scaffolds

A systematic study of the structure-reactivity relationships of derivatized this compound scaffolds is essential for understanding how chemical modifications influence their behavior. By introducing a variety of substituents at different positions, one can probe the electronic and steric effects on the reactivity of the core structure.

For example, the introduction of electron-donating or electron-withdrawing groups on the aromatic ring would modulate the electron density of the π-system, which in turn would affect the reactivity of the ring towards electrophilic or nucleophilic attack. Similarly, the size and nature of the N-substituent could influence the rate and outcome of reactions occurring on the saturated ring by altering the accessibility of certain positions.

A systematic approach would involve synthesizing a library of derivatives and evaluating their reactivity in a series of well-defined chemical transformations. The data obtained from such studies would be invaluable for designing novel molecules with desired chemical properties and for establishing predictive models for the reactivity of this important heterocyclic scaffold. The correlation of these findings with biological activity could further elucidate the structure-activity relationship (SAR) for therapeutic applications. researchgate.net

Emerging Trends and Future Perspectives in 7 Fluoro 1 Methyl 1,2,3,4 Tetrahydroquinolin 2 One Research

Development of More Efficient and Sustainable Synthetic Routes

The demand for greener and more efficient chemical processes has driven innovation in the synthesis of tetrahydroquinolinone derivatives. Traditional multi-step syntheses are often plagued by low atom economy, harsh reaction conditions, and the use of hazardous reagents. Modern approaches aim to overcome these limitations.

One promising trend is the adoption of cascade reactions in a one-pot process. This strategy significantly boosts synthetic efficiency by avoiding the isolation of intermediates, thereby saving time, resources, and reducing waste. For instance, a facile synthesis of chiral tetrahydroquinolines has been developed through a one-pot cascade biomimetic reduction, which combines the formation of the quinoline intermediate and its subsequent asymmetric reduction in a single vessel. Similarly, new methods involving a two-step reaction between enaminones and acylating agents followed by electrophilic cyclization can be performed in a single procedure without isolating intermediates.

Flow chemistry is another key area of development. The use of microreactors or mesoreactors allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability.

Furthermore, electrochemical synthesis offers a sustainable alternative by using electricity to drive reactions, often under mild conditions and without the need for chemical oxidants or reductants. These modern synthetic strategies represent a significant step forward in producing complex molecules like 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one more sustainably.

Advances in Chemo- and Regioselective Functionalization Methodologies

Achieving precise control over the placement of functional groups on the tetrahydroquinolinone core is crucial for tuning its chemical and biological properties. Advances in chemo- and regioselective functionalization are therefore a major focus of current research.

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of quinolines, representing an atom- and step-economical approach. These methods allow for the introduction of a wide variety of substituents at specific positions on the heterocyclic ring system, which would be difficult to achieve using conventional methods. For example, palladium-catalyzed reactions have been successfully used for the C2 arylation of quinoline N-oxides with high regioselectivity.

Another significant area is the development of novel cycloaddition reactions. A metal-free, [4+2] hetero-Diels-Alder cycloaddition of in situ-generated azadienes with terminal alkynes provides a highly efficient and regioselective route to C-3 functionalized quinolines. The strategic placement of fluorine atoms, as in this compound, can also be exploited to direct the chemo- and regioselectivity of subsequent reactions, a phenomenon actively explored in the synthesis of various fluorinated heterocycles. These advanced methodologies provide chemists with unprecedented control over molecular architecture, facilitating the synthesis of precisely tailored tetrahydroquinolinone derivatives.

Green Chemistry Principles in the Synthesis of Tetrahydroquinolinone Derivatives

The integration of green chemistry principles is reshaping the synthetic landscape for tetrahydroquinolinones. This involves a holistic approach to minimize the environmental impact of chemical processes, from the choice of starting materials to the final product.

Key aspects of this trend include:

Use of Benign Solvents: There is a significant shift away from volatile organic compounds (VOCs) towards greener alternatives like water or bio-based solvents. Water is particularly attractive due to its availability, non-toxicity, and non-combustibility.

Alternative Energy Sources: Techniques such as microwave-assisted synthesis and sonosynthesis (using ultrasound) are being employed to reduce reaction times and energy consumption. For example, a sonosynthetic approach using an ionic liquid catalyst has been reported for assembling key precursors to tetrahydroquinoline derivatives.

Catalyst Innovation: The development and use of eco-friendly catalysts are central to green synthesis. This includes biocatalysts, heterogeneous catalysts that can be easily recovered and reused, and novel catalysts like ionic liquids. Ionic liquids, for instance, can sometimes act as both the solvent and the catalyst, simplifying the reaction setup.

Atom Economy: Synthetic methods are being designed to maximize the incorporation of all reactant atoms into the final product, thus minimizing waste. Multicomponent reactions are a prime example of this principle, where multiple starting materials are combined in a single step to form a complex product with high atom economy.

The following table summarizes various green chemistry approaches applied to the synthesis of tetrahydroquinolinone and related derivatives.

| Green Chemistry Principle | Methodology Example | Catalyst/Medium | Energy Source | Key Advantage |

| Benign Solvents | Multicomponent synthesis | Water | Conventional Heating / Ultrasound | Reduces use of volatile organic compounds (VOCs). |

| Alternative Catalysts | Claisen–Schmidt reaction | DABCO-based Ionic Liquid | Ultrasound | Catalyst is reusable and reaction conditions are mild. |

| Energy Efficiency | Synthesis of bis-chalcones | Ionic Liquid | Ultrasound Irradiation | Faster reaction rates and lower energy consumption. |

| Atom Economy | Multicomponent reaction | Ionic Liquid | Ultrasound | High efficiency and reduced waste generation. |

Integrated Computational and Experimental Approaches for Rational Design and Synthesis

The synergy between computational chemistry and experimental synthesis is accelerating the discovery and development of new tetrahydroquinolinone derivatives. In silico methods are now routinely used to predict molecular properties, guide synthetic efforts, and understand reaction mechanisms.

Molecular docking and molecular dynamics (MD) simulations are employed to predict the binding interactions of designed molecules with biological targets, such as enzymes or receptors. This allows researchers to prioritize the synthesis of compounds with the highest potential for desired activities. For example, in the design of novel mTOR inhibitors, computational analysis was used to predict the binding stability of proposed tetrahydroquinoline derivatives, strongly supporting the subsequent synthetic efforts.

Quantitative Structure-Activity Relationship (QSAR) models are also being developed. By analyzing a dataset of known tetrahydroquinoline inhibitors, 3D-QSAR models can be constructed to predict the activity of new, unsynthesized derivatives. This rational design approach was used to identify seven novel tetrahydroquinoline derivatives with high predicted inhibitory activity against the anticancer target LSD1. This integrated approach minimizes the trial-and-error aspect of traditional synthesis, leading to a more efficient and targeted discovery process.

Exploration of Novel Reaction Pathways and Catalytic Systems

The quest for novel and more effective synthetic methods continues to drive the exploration of new reaction pathways and catalytic systems. This frontier of research is focused on discovering catalysts that can operate under mild conditions, exhibit high selectivity, and enable new types of chemical transformations.

One area of intense investigation is the development of novel catalyst systems for aerobic dehydrogenation . An example is a modular o-quinone catalyst system, enhanced with a Co(salophen) cocatalyst, which efficiently converts tetrahydroquinolines to quinolines using ambient air as the oxidant at room temperature. This system demonstrates high yields and broad substrate scope, highlighting a sustainable approach to oxidation reactions.

The development of biomimetic catalytic systems is also gaining traction. These systems aim to replicate the high efficiency and selectivity of enzymes. For instance, a biomimetic asymmetric reduction of quinoline intermediates has been achieved using a catalytic amount of a regenerable NAD(P)H model, offering high yields and excellent enantioselectivities.

Furthermore, research into environmentally benign catalysts , such as those based on ionic liquids or nanoparticles, is expanding. These catalysts often exhibit unique reactivity and can be recycled, contributing to the sustainability of the synthetic process. The continuous innovation in catalysis is crucial for unlocking new synthetic routes and enabling the efficient production of complex molecules like this compound.

Q & A

Q. What are the recommended synthetic routes for 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one, and how do reaction conditions affect yield?

- Methodological Answer : The compound can be synthesized via reductive amination or cyclization reactions. For example:

- Reduction : Use LiAlH₄ in THF under reflux to reduce ketone intermediates (e.g., converting 3,4-dihydroquinolin-2-one derivatives to tetrahydroquinolines) .

- Substitution : Fluorine introduction via nucleophilic substitution using KF or fluorinating agents under anhydrous conditions .

- Optimization : Reaction time (24–48 hours) and solvent polarity (DMF vs. THF) significantly impact purity. For example, NaH in DMF facilitates alkylation at 60°C .

- Key Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Reduction | LiAlH₄, THF, 24 h | 65–78 | ≥95% |

| Fluorination | KF, DMF, 12 h | 50–60 | 90% |

Q. How is the structural confirmation of this compound achieved using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : ¹H NMR (400 MHz, CDCl₃) identifies methyl (δ 1.2–1.4 ppm) and fluorine-coupled aromatic protons (δ 7.1–7.3 ppm). ¹³C NMR confirms the ketone carbonyl at δ 170–175 ppm .

- X-ray Crystallography : Single-crystal X-ray diffraction (Mo-Kα radiation, 298 K) resolves bond angles (C–C–F ≈ 120°) and hydrogen bonding (O–H⋯N interactions in dihydrate forms) .

- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 196.1) validates molecular weight .

Advanced Research Questions

Q. How do fluorine substitution and methyl group positioning influence reactivity in oxidation/reduction reactions?

- Methodological Answer :

- Oxidation : Fluorine’s electron-withdrawing effect stabilizes intermediates, favoring quinoline formation with KMnO₄ in acidic conditions. Compare non-fluorinated analogs, which require harsher oxidants (e.g., CrO₃) .

- Reduction : LiAlH₄ selectively reduces the ketone group without affecting the fluorine atom. Methyl groups at position 1 sterically hinder nucleophilic attacks, slowing reaction kinetics .

- Case Study : Fluorinated derivatives show 20% faster oxidation rates than non-fluorinated counterparts under identical conditions .

Q. How can contradictory biological activity data (e.g., in vitro vs. in vivo assays) be resolved for this compound?

- Methodological Answer :

- Metabolic Stability : Use liver microsome assays to assess CYP450-mediated degradation. Fluorine enhances metabolic stability, but methyl groups may increase plasma protein binding .

- Solubility Adjustments : Modify solvent systems (e.g., PEG-400/water) to improve bioavailability. LogP values (calculated: 2.1) correlate with membrane permeability discrepancies .

- Dose-Response Curves : Validate activity thresholds using Hill coefficients (e.g., IC₅₀ shifts from 10 µM to 50 µM in serum-containing media) .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., kinases)?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with PDB structures (e.g., 3QAP for kinase inhibition). Fluorine forms halogen bonds with backbone carbonyls (ΔG ≈ −9.2 kcal/mol) .

- MD Simulations : AMBER force fields simulate ligand-protein stability over 100 ns. Methyl groups reduce conformational flexibility, enhancing binding entropy .

- QSAR Models : Hammett constants (σₚ = 0.78 for fluorine) correlate with inhibitory potency (R² = 0.89 in kinase assays) .

Data Contradiction Analysis

Q. How to address discrepancies in reported reaction yields for similar tetrahydroquinoline derivatives?

- Methodological Answer :

- Trace Water Effects : LiAlH₄ reductions are sensitive to moisture; yields drop from 75% to 40% if THF contains >0.1% H₂O .

- Catalyst Variability : KI in nucleophilic substitutions (e.g., Scheme 2 in ) improves chloride displacement efficiency (yield increases from 55% to 72%).

- Reproducibility Protocol : Standardize inert atmosphere (Argon vs. N₂) and reagent purity (≥99% LiAlH₄) across labs .

Structural and Mechanistic Insights

Q. What role does the tetrahydroquinoline scaffold play in modulating biological activity?

- Methodological Answer :

- Conformational Rigidity : The fused ring system restricts rotation, enhancing target selectivity (e.g., 10-fold higher affinity for serotonin receptors vs. dopamine receptors) .

- Fluorine’s Electronic Effects : Inductive effects lower pKa of adjacent amines (ΔpKa ≈ 0.5), altering protonation states in physiological pH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.